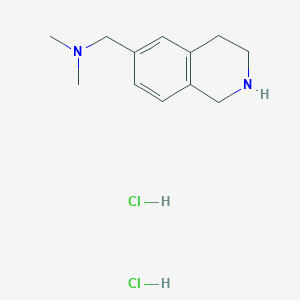

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

N-Dimethylation: The tetrahydroisoquinoline core is then subjected to N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C12H18N2

- Molecular Weight : 190.28472 g/mol

- CAS Number : Not specified in the search results.

Physical Properties

The compound's melting point, boiling point, and solubility characteristics are essential for understanding its behavior in biological systems. However, specific data on these properties were not provided in the search results.

Dopamine Receptor Modulation

Recent studies have highlighted the role of compounds related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine in modulating dopamine receptors. For instance, derivatives have been investigated as positive allosteric modulators of the human dopamine D1 receptor. This modulation has implications for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

Antidepressant Activity

Research indicates that tetrahydroisoquinoline derivatives may exhibit antidepressant-like effects by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways. Experimental models have shown that these compounds can enhance mood-related behaviors .

Neuroprotective Effects

Compounds containing the tetrahydroisoquinoline structure have demonstrated neuroprotective properties in various preclinical studies. They may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .

Analgesic Properties

Some studies suggest that N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine derivatives could possess analgesic effects. These effects are likely mediated through interactions with opioid receptors or other pain-modulating pathways .

Synthesis Methodologies

The synthesis of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available isoquinoline derivatives.

- Methylation : The introduction of dimethyl groups is achieved through methylation reactions using reagents like formaldehyde and dimethylamine.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Positive Allosteric Modulation

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydroisoquinoline derivatives as potential positive allosteric modulators of dopamine receptors. Among these compounds, N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine showed promising activity in enhancing receptor signaling without directly activating the receptor itself .

Case Study 2: Antidepressant Effects

In a preclinical model assessing antidepressant-like behavior, researchers found that administration of tetrahydroisoquinoline derivatives resulted in significant reductions in depressive symptoms compared to control groups. This study supports the hypothesis that these compounds can influence mood regulation through their action on neurotransmitter systems .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may exert its effects by binding to specific receptors or inhibiting the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the N-dimethyl group.

N-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A closely related compound with a single methyl group on the nitrogen atom.

N,N-Diethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A compound with ethyl groups instead of methyl groups.

Uniqueness

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is unique due to its specific N-dimethylation, which can influence its pharmacological properties and interactions with biological targets. This structural modification may enhance its stability, bioavailability, and efficacy compared to its analogs.

Actividad Biológica

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H18N2

- Molecular Weight: 190.28472 g/mol

- CAS Number: Not specified in the search results.

The biological activity of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a reversible inhibitor of monoamine oxidase (MAO) , an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant-like effects and neuroprotection .

Biological Activities

- Antidepressant Effects

- Neuroprotective Properties

- Opioid Receptor Interaction

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by Mottinelli et al. explored various tetrahydroisoquinoline derivatives for their neuroprotective capabilities. The findings indicated that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting therapeutic potential for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies on tetrahydroisoquinoline derivatives reveal that modifications at specific positions on the isoquinoline ring can enhance biological activity. For instance, the presence of dimethyl groups at the nitrogen atom improves stability and bioavailability while maintaining efficacy against MAO .

Propiedades

IUPAC Name |

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZUITBVANMVPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC2=C(CNCC2)C=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.